molecular formula C11H13ClN4O3 B11516223 Purine-2,6(1H,3H)-dione, 8-chloro-7-(2-ethenyloxyethyl)-1,3-dimethyl-

Purine-2,6(1H,3H)-dione, 8-chloro-7-(2-ethenyloxyethyl)-1,3-dimethyl-

Cat. No.: B11516223
M. Wt: 284.70 g/mol
InChI Key: YULITLGMNSQUNL-UHFFFAOYSA-N
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Description

Purine-2,6(1H,3H)-dione, 8-chloro-7-(2-ethenyloxyethyl)-1,3-dimethyl- is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique substituents, which may impart distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Purine-2,6(1H,3H)-dione, 8-chloro-7-(2-ethenyloxyethyl)-1,3-dimethyl- typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo various substitution reactions to introduce the chloro, ethenyloxyethyl, and dimethyl groups. Common reagents used in these reactions include chlorinating agents, alkylating agents, and base catalysts. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Purine-2,6(1H,3H)-dione, 8-chloro-7-(2-ethenyloxyethyl)-1,3-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic reactions.

    Biology: Its structural similarity to nucleotides may make it useful in studies of DNA and RNA interactions or as a probe in biochemical assays.

    Medicine: The compound may have potential as a pharmaceutical agent, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which Purine-2,6(1H,3H)-dione, 8-chloro-7-(2-ethenyloxyethyl)-1,3-dimethyl- exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique substituents may enhance its binding affinity or specificity, leading to distinct biological effects. Pathways involved in its mechanism of action may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives with various substituents, such as:

    Caffeine: 1,3,7-Trimethylxanthine, a stimulant found in coffee and tea.

    Theobromine: 3,7-Dimethylxanthine, found in cocoa and chocolate.

    Adenine: A component of nucleotides in DNA and RNA.

Uniqueness

Purine-2,6(1H,3H)-dione, 8-chloro-7-(2-ethenyloxyethyl)-1,3-dimethyl- is unique due to its specific combination of chloro, ethenyloxyethyl, and dimethyl groups. These substituents may confer distinct chemical reactivity and biological activity compared to other purine derivatives.

Properties

Molecular Formula

C11H13ClN4O3

Molecular Weight

284.70 g/mol

IUPAC Name

8-chloro-7-(2-ethenoxyethyl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C11H13ClN4O3/c1-4-19-6-5-16-7-8(13-10(16)12)14(2)11(18)15(3)9(7)17/h4H,1,5-6H2,2-3H3

InChI Key

YULITLGMNSQUNL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CCOC=C

Origin of Product

United States

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